Dibromoiron;oxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

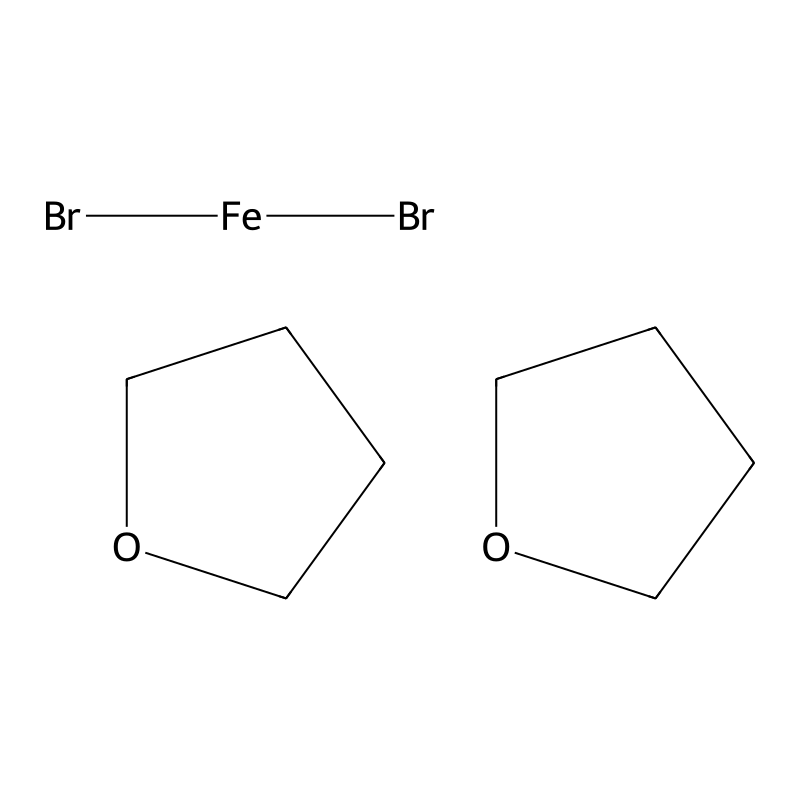

Dibromoiron;oxolane is a chemical compound that consists of iron, bromine, and oxolane (also known as tetrahydrofuran). Its molecular structure includes two bromine atoms bonded to an iron atom, with the oxolane moiety providing a cyclic ether framework. The compound is characterized by its unique combination of transition metal properties from iron and the organic characteristics of oxolane, making it an interesting subject of study in both inorganic and organic chemistry.

- Oxidation: The compound can be oxidized to form higher oxidation state products, such as iron oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: It can be reduced to lower oxidation state compounds, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The bromine atoms in dibromoiron;oxolane can be substituted with other halogens or functional groups through halogen exchange reactions, often utilizing reagents such as sodium iodide or chlorine gas.

The specific products formed depend on the reaction conditions and reagents used. For instance, oxidation may yield various iron oxides, while substitution reactions can lead to the formation of diverse halogenated iron compounds.

The synthesis of dibromoiron;oxolane typically involves the reaction of iron bromide with oxolane under controlled conditions. A common method includes:

- Reaction Setup: Iron(III) bromide is mixed with oxolane in an appropriate solvent.

- Controlled Conditions: The reaction is conducted at elevated temperatures to facilitate complete conversion to the desired product.

- Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to optimize reaction conditions and improve product purity.

These methods allow for better control over the synthesis process and can yield high-purity dibromoiron;oxolane.

Interaction studies involving dibromoiron;oxolane focus on its behavior in biological systems and its interactions with biomolecules. Initial findings indicate that it may affect enzyme activity and protein interactions due to the presence of bromine atoms, which can engage in specific bonding interactions. Further research is needed to elucidate these mechanisms and determine the compound's potential biological effects.

Dibromoiron;oxolane shares similarities with several other compounds, particularly cyclic ethers and halogenated compounds. Here are some notable comparisons:

| Compound | Structure Type | Key Uses | Unique Features |

|---|---|---|---|

| Tetrahydrofuran | Cyclic ether | Solvent, polymer precursor | Colorless liquid, miscible with water |

| 2-Methyloxolane | Cyclic ether | Bio-based solvent | Alternative to petroleum-based solvents |

| 1,3-Dioxolane | Cyclic ether | Organic synthesis | Used as a solvent and reagent |

Uniqueness

Dibromoiron;oxolane is unique due to its combination of iron and bromine within a cyclic ether framework. This distinct composition imparts specific chemical properties that differentiate it from other similar compounds, particularly in terms of reactivity and potential applications in catalysis and biological systems.